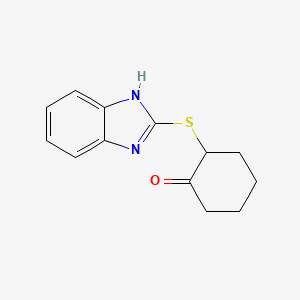![molecular formula C20H20N4O4S B4929566 3-(2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}ethoxy)-4-phenyl-1,2,5-oxadiazole](/img/structure/B4929566.png)
3-(2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}ethoxy)-4-phenyl-1,2,5-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}ethoxy)-4-phenyl-1,2,5-oxadiazole is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as NPTB, and its chemical formula is C21H22N4O4S. NPTB is a heterocyclic compound that contains an oxadiazole ring, which is an important structural motif in many biologically active molecules.
Mecanismo De Acción
The mechanism of action of NPTB is not fully understood, but it is believed to involve the inhibition of protein kinases and the modulation of cellular signaling pathways. NPTB has been shown to inhibit the activity of several protein kinases, including AKT, which is a key regulator of cell survival and proliferation. NPTB may also modulate the activity of other signaling pathways, such as the MAPK and NF-κB pathways, which are involved in inflammation and cancer.
Biochemical and Physiological Effects
NPTB has been shown to have a range of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, and to reduce inflammation in animal models of inflammation. NPTB has also been shown to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPTB has several advantages for lab experiments, including its high purity and stability, and its well-characterized chemical and physical properties. However, NPTB also has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to work with in some experiments. In addition, NPTB has not been extensively studied in vivo, so its pharmacokinetic and toxicological properties are not well understood.
Direcciones Futuras
There are several future directions for research on NPTB. One area of interest is the development of NPTB analogs with improved pharmacokinetic and toxicological properties. Another area of interest is the investigation of NPTB as a potential therapeutic agent for neurological disorders, such as Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of NPTB and its potential targets in cancer and inflammation.
Métodos De Síntesis
The synthesis of NPTB involves the reaction of 2-nitro-5-(1-pyrrolidinyl)thiophenol with 3-chloro-1,2-propanediol in the presence of a base, followed by the reaction with phenyl isocyanate to form the oxadiazole ring. The final product is obtained after purification by column chromatography. The synthesis of NPTB has been optimized to improve yield and purity, and several variations of the reaction conditions have been reported in the literature.
Aplicaciones Científicas De Investigación
NPTB has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-proliferative and anti-inflammatory effects in cancer cells and animal models of inflammation. NPTB has also been investigated as a potential inhibitor of protein kinases, which are important targets for the development of cancer therapeutics.
Propiedades
IUPAC Name |
3-[2-(2-nitro-5-pyrrolidin-1-ylphenyl)sulfanylethoxy]-4-phenyl-1,2,5-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c25-24(26)17-9-8-16(23-10-4-5-11-23)14-18(17)29-13-12-27-20-19(21-28-22-20)15-6-2-1-3-7-15/h1-3,6-9,14H,4-5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKKIBMQIRTFEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])SCCOC3=NON=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 3-nitrobenzoate](/img/structure/B4929483.png)
![N-{1-{[(2-furylmethyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B4929491.png)
![N-[(allylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B4929498.png)

![1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4929514.png)


![2-phenoxy-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}acetamide](/img/structure/B4929528.png)

![4-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4929548.png)
![methyl 2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4929549.png)

![2-{[4-chloro-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B4929568.png)
